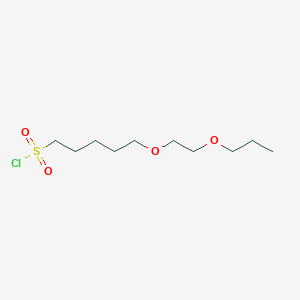

5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride

Description

5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a pentane backbone with a sulfonyl chloride (-SO₂Cl) group at position 1 and a 2-propoxyethoxy ether substituent at position 5. The aliphatic ether chain (2-propoxyethoxy) likely enhances solubility in polar organic solvents compared to aromatic substituents, while the sulfonyl chloride group confers high reactivity, making it a valuable intermediate for synthesizing sulfonamides, sulfonate esters, or other functionalized compounds. Sulfonyl chlorides are typically moisture-sensitive and require careful handling, but the ether linkage may modulate hydrolysis susceptibility .

Properties

Molecular Formula |

C10H21ClO4S |

|---|---|

Molecular Weight |

272.79 g/mol |

IUPAC Name |

5-(2-propoxyethoxy)pentane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO4S/c1-2-6-14-8-9-15-7-4-3-5-10-16(11,12)13/h2-10H2,1H3 |

InChI Key |

SPIJPDLUARNKBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride generally follows a two-step approach:

- Step 1: Synthesis of the corresponding sulfonic acid or sulfonate precursor bearing the 5-(2-propoxyethoxy)pentane moiety.

- Step 2: Conversion of the sulfonic acid or sulfonate to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosgene (COCl₂).

This approach is consistent with classical sulfonyl chloride synthesis, where the sulfonic acid group is transformed to the sulfonyl chloride functional group under anhydrous conditions to prevent hydrolysis.

Preparation via Thionyl Chloride or Phosgene Chlorination

Reaction Conditions and Reagents

- Chlorinating agents: Thionyl chloride (SOCl₂) is the most commonly used reagent due to its effectiveness and manageable by-products (SO₂ and HCl gases). Phosgene is also employed in some industrial or patent processes, often in the presence of a catalyst such as pyridine.

- Solvents: Dichloromethane (CH₂Cl₂), toluene, or 1,2-dichloroethane are typical solvents used to facilitate the reaction and dissolve reactants.

- Temperature: The reaction temperature is carefully controlled, typically between 0°C and 25°C, with an optimal range around 10–15°C to balance solubility and reaction rate. Temperatures above 25°C tend to reduce yield, while lower temperatures impair solubility and productivity.

- Reaction time: Varies from several hours to overnight, depending on scale and reagent ratios.

Example Procedure

A typical procedure involves adding the sulfonic acid precursor to a dry solvent followed by slow addition of thionyl chloride under stirring at low temperature. The mixture is then gradually warmed to room temperature and stirred for 12 hours to ensure complete conversion.

After reaction completion, the mixture is quenched by washing with aqueous sodium thiosulfate to remove residual chlorine species, followed by water washes. The organic layer is dried over sodium sulfate and concentrated.

Purification and Isolation

- Flash chromatography: The crude product is often purified by flash chromatography using ethyl acetate/hexanes gradient (5–10%) to separate the sulfonyl chloride from impurities.

- Recrystallization: Further purification is achieved by recrystallization from hexanes at low temperatures (e.g., cooling to -20°C for 2 days), yielding a solid sulfonyl chloride with high purity.

- Yield: Reported yields for similar sulfonyl chloride preparations range from 80% to 90%, indicating efficient conversion and purification.

Industrial and Patent-Reported Methods

Patents describe the use of phosgene in the presence of pyridine as a catalyst to convert sulfonate salts to sulfonyl chlorides. The process involves:

- Blowing phosgene gas slowly into a stirred solution of the sulfonate salt, pyridine, and solvent (e.g., 1,2-dichloroethane) at 10–15°C over several hours.

- Post-reaction washing with dilute acid to remove pyridine and sodium chloride by-products.

- Concentration under reduced pressure and crystallization at low temperature to isolate the sulfonyl chloride with purity above 98%.

This method achieves high yields (above 90%) and high purity, suitable for industrial scale synthesis.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting material | 5-(2-Propoxyethoxy)pentane-1-sulfonic acid or sodium sulfonate salt |

| Chlorinating agents | Thionyl chloride (SOCl₂), Phosgene (COCl₂) with pyridine catalyst |

| Solvents | Dichloromethane (CH₂Cl₂), Toluene, 1,2-Dichloroethane |

| Temperature range | 0–25°C (optimal 10–15°C) |

| Reaction time | 6–12 hours |

| Work-up | Washing with aqueous sodium thiosulfate, dilute acid; drying over Na₂SO₄ |

| Purification | Flash chromatography (ethyl acetate/hexanes), recrystallization from hexanes |

| Yield | 80–90% (laboratory scale); up to 97% (patent industrial process) |

| Product purity | >98% after recrystallization and washing |

Research Data and Analytical Characterization

- NMR analysis: ^1H NMR spectra confirm the integrity of the propoxyethoxy substituent and sulfonyl chloride group.

- Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography is used to assess purity and separate by-products.

- Physical state: The final product is typically a light peach to orange solid, stable under standard laboratory conditions but sensitive to moisture.

- Kinetics: Sulfonyl chloride formation follows first-order kinetics with respect to nucleophile concentration, emphasizing the need for precise control of reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

Oxidation: Oxidizing agents (potassium permanganate), solvent (water), temperature (room temperature).

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules such as proteins and peptides to study their functions and interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which is a key structural motif in many pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Benzyloxy)pentane-1-sulfonyl Chloride

This compound shares the pentane-1-sulfonyl chloride core but substitutes the 2-propoxyethoxy group with a benzyloxy (aromatic) moiety. Key differences include:

- Substituent Effects: The benzyloxy group introduces aromatic bulk, which may reduce solubility in non-polar media compared to the aliphatic ether chain in the target compound.

- Commercial Availability : 5-(Benzyloxy)pentane-1-sulfonyl chloride has been discontinued across all package sizes (1g, 250mg, 500mg) by CymitQuimica, suggesting challenges in synthesis, stability, or market demand . In contrast, the commercial status of 5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride remains unclear from available data.

Chlorinated Analogues (Kanto Reagents Catalog)

- Physical Properties : For example, 5-Chloro-1-pentyne has a lower molecular weight (102.56 g/mol) and distinct boiling point (67–69°C at 145 mmHg) compared to sulfonyl chlorides, which typically have higher molecular weights and decomposition points .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological applications. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Formula: C11H23ClO3S

Molecular Weight: 274.82 g/mol

IUPAC Name: this compound

The biological activity of this compound can be attributed to its sulfonyl chloride functional group, which is known for its reactivity with nucleophiles. This reactivity allows it to participate in various biochemical processes, potentially influencing cellular functions. The compound may interact with proteins and enzymes, leading to modifications that can alter their activity.

Biological Activity Overview

-

Antimicrobial Activity:

- Preliminary studies suggest that sulfonyl chlorides can exhibit antimicrobial properties by disrupting bacterial cell membranes. This disruption may result from the compound's ability to interact with lipid bilayers, leading to increased permeability and eventual cell lysis.

-

Cytotoxicity:

- In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity in treated cells.

-

Enzyme Inhibition:

- The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting serine proteases, which play critical roles in inflammation and cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of serine proteases |

Case Study: Antimicrobial Properties

A study conducted by Voss (1963) explored the bactericidal activity of various anionic surfactants, including sulfonyl chlorides. It was found that the presence of divalent cations enhanced the effectiveness of these compounds against Staphylococcus aureus by increasing surfactant adsorption on bacterial membranes, leading to cell death .

Case Study: Cytotoxic Effects on Cancer Cells

Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against several human cancer cell lines, including breast and prostate cancer cells. The study indicated a dose-dependent response, with higher concentrations resulting in increased cell death and apoptosis markers .

Q & A

Q. What are the established synthetic routes for 5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride, and how can reaction efficiency be validated?

- Methodological Answer : A scalable method involves adapting the Thiourea/NCBSI/HCl telescoping system , which converts alkyl halides to sulfonyl chlorides via sulfinate intermediates . Key steps include:

- Reacting the precursor with NCBSI (N-chloro-N-(phenylsulfonyl)benzene sulfonamide) to generate sulfinates.

- Chlorination using HCl in dichloromethane.

Validation includes monitoring reaction progress via <sup>1</sup>H NMR (e.g., δ = 3.63–3.54 ppm for methylene protons adjacent to sulfonyl groups) and quantifying yield through gravimetric analysis .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Structural confirmation relies on:

- Multinuclear NMR : <sup>1</sup>H NMR detects ether and sulfonyl group protons (δ = 3.5–3.6 ppm for ethoxy moieties; δ = 2.0–2.1 ppm for pentane chain protons) . <sup>13</sup>C NMR identifies carbons adjacent to sulfonyl groups (δ = 65–67 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+Na]<sup>+</sup>).

Functional assays include testing reactivity with amines or alcohols to form sulfonamides or sulfonate esters, monitored by TLC or HPLC .

Advanced Questions

Q. What computational strategies can predict viable synthetic pathways for this compound?

- Methodological Answer : AI-powered retrosynthesis tools (e.g., Template_relevance Reaxys or Pistachio models) analyze reaction databases to propose routes . For example:

- Input the target structure to identify analogous sulfonyl chloride syntheses.

- Validate predicted steps (e.g., chlorination of sulfinic acids) against experimental feasibility (solvent compatibility, temperature ranges).

Cross-reference with PubChem or EPA DSSTox for physicochemical data to refine predictions .

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines .

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may promote side reactions (e.g., hydrolysis). Kinetic studies using <sup>19</sup>F NMR or in situ IR spectroscopy can optimize conditions .

Q. How can contradictory NMR data between synthetic batches be resolved?

- Methodological Answer :

- Batch Comparison : Analyze <sup>1</sup>H NMR shifts for consistency in ether (δ = 3.5–3.6 ppm) and sulfonyl (δ = 2.0–2.1 ppm) regions .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted precursors or hydrolysis products).

- Deuterium Exchange Experiments : Identify labile protons (e.g., hydroxyls from hydrolysis) causing signal splitting .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assay :

Prepare buffered solutions (pH 2–12).

Incubate the compound at 25°C and 37°C.

Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.